molecular formula C14H14FNO B156700 Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- CAS No. 10016-03-2

Acetamide, N-ethyl-2-fluoro-N-1-naphthyl-

Cat. No. B156700
CAS RN: 10016-03-2
M. Wt: 231.26 g/mol
InChI Key: CRIRLEILQZHEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.

Mechanism Of Action

The mechanism of action of Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- is not well understood, but it is believed to involve the interaction of the compound with specific metal ions. The exact nature of this interaction is still under investigation, and further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that this compound may have potential applications in the field of cancer research. It has been found to exhibit cytotoxic effects against certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- in lab experiments is its strong fluorescence emission in the presence of certain metal ions. This makes it a useful tool for the detection and quantification of these ions in biological and environmental samples. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on Acetamide, N-ethyl-2-fluoro-N-1-naphthyl-. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another potential direction is the investigation of the cytotoxic effects of this compound against other cancer cell lines. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is a relatively simple and efficient process, and it has been extensively studied for its potential applications as a fluorescent probe for the detection of metal ions. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- involves the reaction of 2-fluoro-1-naphthylamine with ethyl chloroacetate in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in various research articles, and it has been found to be a relatively simple and efficient process.

Scientific Research Applications

Acetamide, N-ethyl-2-fluoro-N-1-naphthyl- has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence emission in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.

properties

CAS RN

10016-03-2

Product Name

Acetamide, N-ethyl-2-fluoro-N-1-naphthyl-

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C14H14FNO/c1-2-16(14(17)10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3

InChI Key

CRIRLEILQZHEPZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CF

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CF

Other CAS RN

10016-03-2

synonyms

N-Ethyl-2-fluoro-N-(1-naphtyl)acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.